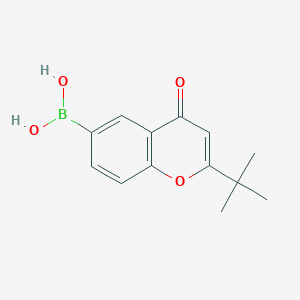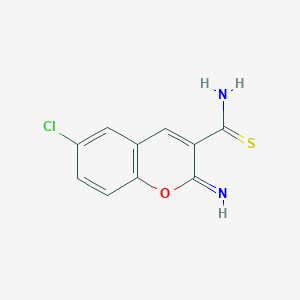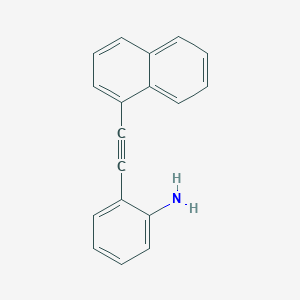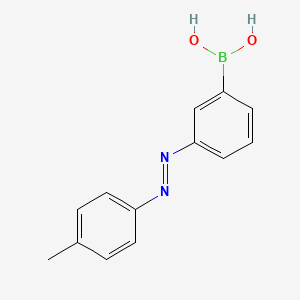
(3-(p-Tolyldiazenyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(p-Tolyldiazenyl)phenyl)boronic acid: is an organic compound with the molecular formula C₁₃H₁₃BN₂O₂. It is a boronic acid derivative featuring a phenyl ring substituted with a p-tolyldiazenyl group and a boronic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(p-Tolyldiazenyl)phenyl)boronic acid typically involves the diazotization of p-toluidine followed by a coupling reaction with phenylboronic acid. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of phenylboronic acid in the presence of a base such as sodium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(p-Tolyldiazenyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The azo group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Biaryl compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(p-Tolyldiazenyl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids, including this compound, are used in the development of sensors for detecting biological molecules such as glucose. They are also explored for their potential in drug delivery systems and as enzyme inhibitors .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with specific properties, such as enhanced thermal stability and conductivity .
Wirkmechanismus
The mechanism of action of (3-(p-Tolyldiazenyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-(p-Tolyldiazenyl)phenyl)boronic acid: A structural isomer with the azo group in a different position.
(3-(p-Tolyldiazenyl)phenyl)boronic ester: An ester derivative with different reactivity
Uniqueness: (3-(p-Tolyldiazenyl)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its combination of an azo group and a boronic acid group makes it versatile for various synthetic applications .
Eigenschaften
CAS-Nummer |
354154-49-7 |
|---|---|
Molekularformel |
C13H13BN2O2 |
Molekulargewicht |
240.07 g/mol |
IUPAC-Name |
[3-[(4-methylphenyl)diazenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O2/c1-10-5-7-12(8-6-10)15-16-13-4-2-3-11(9-13)14(17)18/h2-9,17-18H,1H3 |
InChI-Schlüssel |
QDGIYKCZKIKJDI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)N=NC2=CC=C(C=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)

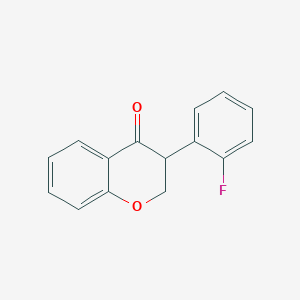
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)


![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)

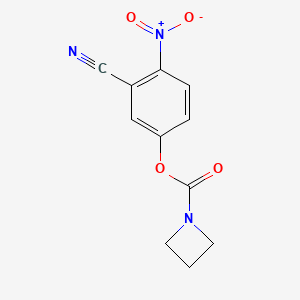
![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
